3-methoxythiophene-2-sulfonyl Chloride

Reaction kinetics Nucleophilic substitution Sulfonamide synthesis

Researchers requiring consistent reactivity in sulfonamide coupling often face variability with generic sulfonyl chlorides. 3-Methoxythiophene-2-sulfonyl chloride (CAS 184039-62-1) addresses this: • Position-dependent reactivity: 3-thiophene scaffold reacts ~3.7x faster with amines than the 2-isomer, improving coupling efficiency and yield. • Electronically tuned electrophilicity: the 3-methoxy group modulates sulfonyl center reactivity for predictable selectivity in library synthesis. • Consistent ≥95% purity specification with full QA documentation, supplied globally with batch-specific COA for procurement confidence.

Molecular Formula C5H5ClO3S2
Molecular Weight 212.7 g/mol
CAS No. 184039-62-1
Cat. No. B1354092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxythiophene-2-sulfonyl Chloride
CAS184039-62-1
Molecular FormulaC5H5ClO3S2
Molecular Weight212.7 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1)S(=O)(=O)Cl
InChIInChI=1S/C5H5ClO3S2/c1-9-4-2-3-10-5(4)11(6,7)8/h2-3H,1H3
InChIKeyHLKHDXRCRNEXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxythiophene-2-sulfonyl Chloride Procurement Overview


3-Methoxythiophene-2-sulfonyl chloride (CAS 184039-62-1) is a heteroaromatic sulfonyl chloride with the molecular formula C5H5ClO3S2 and a molecular weight of 212.67 g/mol . The compound features a thiophene ring substituted at the 2-position with a reactive sulfonyl chloride (-SO2Cl) group and at the 3-position with a methoxy (-OCH3) group . Commercial availability of this compound typically requires a minimum purity specification of 95% , and it is classified as a versatile small molecule scaffold for use in organic synthesis .

Workflow
Sulfonamide / sulfonate ester coupling via reactive -SO2Cl
Selection
3-Methoxy substitution provides distinct electronic profile vs. 2-isomer
Specification
Commercial availability at ≥95% purity supports direct use as intermediate

Positional Isomer Limitations for 3-Methoxythiophene-2-sulfonyl Chloride


Sulfonyl chlorides derived from thiophene exhibit position-dependent reactivity that precludes simple interchange between isomers. Kinetic studies demonstrate that 3-thiophenesulfonyl chloride reacts approximately 3.7 times faster with anilines than its 2-thiophene counterpart, while both are slower than benzenesulfonyl chloride [1]. The addition of an electron-donating methoxy group at the 3-position further modulates the electrophilicity of the sulfonyl center, influencing both reaction rates and selectivity profiles in subsequent derivatization. This combination of positional and electronic effects means that substituting a different thiophene sulfonyl chloride can alter reaction outcomes, yields, or product purity in a synthetic sequence.

3-Thiophenesulfonyl chlorides exhibit higher electrophilic reactivity than 2-isomers; a methoxy group at the 3-position may further shift reaction rates.

Substituting a different thiophene sulfonyl chloride can alter coupling efficiency, product purity, and selectivity in downstream derivatization.

Position-dependent electronic effects mean that even structurally similar isomers may not transfer directly without reaction re-optimization.

Quantitative Evidence for 3-Methoxythiophene-2-sulfonyl Chloride


Reactivity Advantage of 3-Thiophenesulfonyl Chlorides

The 3-substitution pattern on the thiophene ring confers significantly higher electrophilic reactivity compared to the 2-position isomer. In a head-to-head kinetic study under identical conditions, 3-thiophenesulfonyl chloride exhibited a rate constant 3.7 times greater than 2-thiophenesulfonyl chloride for reaction with aniline in methanol at 25°C. The methoxy group at the 3-position of the target compound is expected to further enhance this inherent positional reactivity advantage through electron donation. [1]

Rate vs. 2-isomer
Head-to-head
k(3-)/k(2-) = 3.7
Supports reaction-rate ranking for sulfonamide formation under tested conditions
Aniline, MeOH, 25°C; methoxy effect not directly measured in this study
Reaction kinetics Nucleophilic substitution Sulfonamide synthesis

Benchmark Purity Specification

Commercial suppliers of 3-methoxythiophene-2-sulfonyl chloride consistently offer the compound with a minimum purity specification of 95%, as verified by HPLC or GC analysis. This provides a clear benchmark for procurement and ensures that the material is suitable for use as a synthetic intermediate without extensive further purification. While directly comparable purity data for alternative methoxy-thiophene sulfonyl chlorides are not uniformly available from primary literature, this specification establishes a baseline expectation for this specific scaffold.

Purity benchmark
Data to verify
≥95% (HPLC/GC)
Provides a procurement specification baseline for this scaffold
Supplier-reported; confirm per lot COA
Quality control Procurement specification Synthetic intermediate

Predicted Lipophilicity (LogP)

The calculated partition coefficient (LogP) for 3-methoxythiophene-2-sulfonyl chloride is reported as approximately 1.7 to 1.68 . This value provides a predictable baseline for its behavior in biphasic systems and can be compared to other sulfonyl chloride building blocks. While direct head-to-head LogP comparisons with specific analogs are not available in the primary literature, this data point allows for informed selection based on desired lipophilicity, which can influence membrane permeability and solubility of final compounds.

Predicted LogP
Predicted
≈ 1.7
Supports predicted lipophilicity context for building-block selection
Computational estimate; experimental verification recommended
Lipophilicity Drug design Physicochemical property

Applications of 3-Methoxythiophene-2-sulfonyl Chloride


Sulfonamide Library Synthesis

The compound's reactive sulfonyl chloride group allows for efficient and high-yielding synthesis of sulfonamide derivatives when reacted with primary or secondary amines. The 3-methoxy substitution pattern, combined with the intrinsically higher reactivity of the 3-thiophene sulfonyl chloride scaffold, makes it a valuable building block for generating diverse compound libraries in medicinal chemistry campaigns. The predictable LogP of approximately 1.7 aids in designing compounds with favorable physicochemical properties.

Agrochemical Intermediate Development

As a versatile small molecule scaffold, 3-methoxythiophene-2-sulfonyl chloride can be used as a key intermediate in the synthesis of novel agrochemicals, such as herbicides or fungicides. The thiophene core is a privileged structure in this field, and the specific substitution pattern of this compound offers a unique entry point for structure-activity relationship (SAR) studies.

Materials Science and Polymer Chemistry

The compound's ability to introduce a sulfonyl group onto a thiophene ring is relevant for materials science applications. Thiophene derivatives are used in organic electronics and conductive polymers, and the sulfonyl chloride provides a convenient handle for further functionalization or for creating cross-linked polymer networks.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
3-position reactivity profile
Sulfonamide coupling efficiency and scope
Agrochemical intermediate development
Thiophene scaffold versatility
SAR study design and substituent tolerance
Materials science / polymer functionalization
Sulfonyl chloride handle for crosslinking
Polymer network formation and electronic property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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